An In-Depth Technical Guide to 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione: A Versatile Reagent for Modern Organic Synthesis
An In-Depth Technical Guide to 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione: A Versatile Reagent for Modern Organic Synthesis
This guide provides an in-depth exploration of 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione, a pivotal reagent in contemporary organic chemistry. Known commonly as Tribromoisocyanuric Acid (TBCA), this compound has emerged as a highly efficient and safer alternative to traditional brominating agents. We will delve into its fundamental properties, synthesis, mechanistic pathways, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Rise of a Superior Brominating Agent
The introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry, enabling the construction of complex pharmaceuticals, agrochemicals, and functional materials. For decades, elemental bromine (Br₂) and N-Bromosuccinimide (NBS) were the workhorses for these transformations. However, their high toxicity, corrosive nature, and challenging handling procedures have driven the search for safer and more efficient alternatives.
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (TBCA) has risen to this challenge, establishing itself as a versatile and environmentally conscious reagent.[1] It is a stable, crystalline solid that is easy to handle and offers a high atom economy, capable of transferring all three of its bromine atoms.[2] This guide will illuminate the causality behind its reactivity and provide practical protocols for its effective use.
Core Properties and Synthesis
A thorough understanding of a reagent's fundamental characteristics is paramount for its successful application. TBCA is a white crystalline powder with a distinct bromine-like odor.[3] Its core properties are summarized below.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 17497-85-7 | [4][5] |
| Molecular Formula | C₃Br₃N₃O₃ | [4][6] |
| Molecular Weight | 365.76 g/mol | [4][5] |
| Physical Form | Solid | [5] |
| Boiling Point | 324.3 °C | [4] |
| Flash Point | 149.9 °C | [4] |
| Purity | Typically ≥95% | [4][7] |
| Storage | Refrigerator | [5] |
Chemical Structure
The structure of TBCA features a central triazinane ring with three bromine atoms attached to the nitrogen atoms, making it a potent halogenating agent.[4]
Caption: Chemical structure of 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione.
Synthesis Pathway
The primary and most efficient synthesis of TBCA involves the bromination of cyanuric acid.[4] This process is a testament to green chemistry principles, often utilizing readily available and less hazardous materials.[8]
Caption: General workflow for the synthesis of TBCA.
The reaction proceeds via electrophilic substitution on the nitrogen atoms of the cyanuric acid ring.[4] The use of an anhydrous solvent is critical to prevent hydrolysis of the product.[4] Modern protocols, such as the one described by Almeida and coworkers, utilize a mixture of potassium bromide (KBr) and Oxone™ in water, offering an even more environmentally friendly and safer procedure.[2][8]
Chemical Reactivity and Applications
TBCA's utility stems from its ability to act as a source of electrophilic bromine (Br⁺) or a radical bromine species, depending on the reaction conditions. This dual reactivity allows for a broad scope of applications.[9][10]
Electrophilic Bromination of Alkenes and Arenes
TBCA is an exceptional reagent for the electrophilic bromination of unsaturated systems.[1] It readily reacts with alkenes to form vicinal dibromides or, in the presence of nucleophilic solvents, leads to the formation of β-bromoethers, β-bromoacetates, and bromohydrins with high regioselectivity.[11][12]
For aromatic compounds, TBCA can effectively brominate activated rings.[9] Notably, in strongly acidic media like concentrated sulfuric acid or trifluoroacetic acid, TBCA can brominate even moderately deactivated arenes, a transformation that is often challenging with other reagents.[9][11][12] The acidity of the medium enhances the electrophilicity of the bromine, forming a superelectrophilic species.[9]
Benzylic and Allylic Bromination
Under radical conditions, often initiated by heat or light, or even simply by refluxing in a suitable solvent like ethyl acetate, TBCA serves as an excellent source for benzylic and allylic bromination.[2][13] This method provides a safer and often more efficient alternative to the classic Wohl-Ziegler reaction using NBS.[14] A key advantage is the frequent absence of a need for external radical initiators.[13][14]
Caption: Key reaction pathways involving TBCA.
Other Synthetic Applications
Beyond these primary roles, TBCA has found use in:
-
Oxidation of Alcohols : In conjunction with triphenylphosphine, it can convert alcohols to alkyl bromides.[2]
-
Flame Retardants : Due to its high bromine content, it is employed as a flame retardant in polymers.[4]
-
Antimicrobial and Antifungal Agent : The compound exhibits significant biological activity, making it a candidate for developing new antimicrobial agents.[4]
Experimental Protocol: Benzylic Bromination of Ethylbenzene
This protocol details a self-validating system for the benzylic bromination of ethylbenzene using TBCA, adapted from established green chemistry methodologies.[13][14] The causality behind each step is explained to ensure reproducibility and safety.
Objective: To synthesize 1-bromo-1-phenylethane from ethylbenzene using TBCA in an initiator-free system.
Materials:
-
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (TBCA)
-
Ethylbenzene
-
Ethyl acetate (EtOAc), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylbenzene (e.g., 2.0 mmol).
-
Causality: The round-bottom flask ensures even heating, and the reflux condenser prevents the loss of volatile solvent and reactant.
-
-
Addition of Reagents:
-
Add anhydrous ethyl acetate (20 mL) to dissolve the ethylbenzene.
-
Add TBCA (0.68 mmol, which is approximately 0.34 molar equivalents relative to the three bromine atoms available).
-
Causality: Ethyl acetate is chosen as a greener alternative to chlorinated solvents.[2][13] Using a substoichiometric amount of TBCA (0.34 eq) is based on the principle that one molecule of TBCA can provide up to three bromine radicals, making the process highly atom-economical.[2]
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Continue refluxing for approximately 3-6 hours, or until the starting material is consumed.[13][14]
-
Causality: Refluxing in ethyl acetate provides sufficient thermal energy to initiate the radical chain reaction without the need for a separate radical initiator like AIBN or benzoyl peroxide, which simplifies the procedure and improves safety.[13]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. A white precipitate of cyanuric acid, the byproduct, will form.
-
Filter the mixture to remove the cyanuric acid.
-
Causality: The precipitation and easy removal of cyanuric acid is a key advantage of TBCA, simplifying purification.[8] The recovered cyanuric acid can potentially be recycled to synthesize more TBCA.[8]
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining active bromine species, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography to yield pure 1-bromo-1-phenylethane.
-
Causality: Chromatography removes any unreacted starting material and potential minor byproducts, such as dibrominated compounds, ensuring high purity of the final product.
-
Safety and Handling
TBCA is a powerful chemical and must be handled with appropriate care.
-
Hazards: It is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation.[15] It may also cause respiratory irritation.[15]
-
Precautions: Always handle TBCA in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Avoid creating dust.[15]
-
Storage: Store in a tightly closed container in a cool, dry place, typically in a refrigerator, away from moisture and light to prevent degradation.[5][16]
Conclusion
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione is a testament to the progress in chemical synthesis, offering a powerful, versatile, and safer tool for bromination and oxidation reactions. Its high atom economy, ease of handling, and the benign nature of its byproduct align perfectly with the principles of green chemistry. By understanding its core properties and the mechanistic rationale behind its reactivity, researchers can confidently leverage TBCA to streamline synthetic routes and develop innovative chemical entities.
References
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1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione - Benchchem.
-
de Almeida, L. S., Esteves, P. M., & de Mattos, M. C. S. (2014). Tribromoisocyanuric Acid: A Green and Versatile Reagent. Current Green Chemistry, 1(2), 94-107.
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1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione - Sigma-Aldrich.
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Safety Data Sheet - Angene Chemical. (2021).
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Tribromoisocyanuric acid as a green reagent for benzylic bromination of alkylarenes. (2015). ResearchGate.
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1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione - LookChem.
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CAS 17497-85-7: Tribromoisocyanuric acid | CymitQuimica.
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de Almeida, L. S., de Mattos, M. C. S., & Esteves, P. M. (2009). Tribromoisocyanuric Acid: a Benzylic Brominating Reagent. XIII JORNADA DE INICIAÇÃO CIENTÍFICA.
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Tribromoisocyanuric Acid: A New Reagent for Regioselective Cobromination of Alkenes. (2006). ResearchGate.
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1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione - Sigma-Aldrich.
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(PDF) Tribromoisocyanuric acid (TBCA). (2010). ResearchGate.
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1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione - ChemScene.
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1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione - VulcanChem.
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Hoelz, L. V. B., et al. (2010). Tribromoisocyanuric Acid (TBCA). CSIRO Publishing.
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One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI): N-bromo compounds (11). (2022). Manac Inc.
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Tribromoisocyanuric acid - Wikipedia.
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Tribromoisocyanuric Acid As A Green Reagent For Benzylic Bromination of Alkylarenes. (2015). Tetrahedron Letters.
-
Tribromoisocyanuric Acid (TBCA) - Organic Chemistry Portal.
-
Tribromoisocyanuric Acid: a Benzylic Brominating Reagent. (2009). Blucher Proceedings.
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